3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one 3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17838751
InChI: InChI=1S/C8H8N4OS/c9-7-2-1-3-12(8(7)13)4-6-5-14-11-10-6/h1-3,5H,4,9H2
SMILES:
Molecular Formula: C8H8N4OS
Molecular Weight: 208.24 g/mol

3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one

CAS No.:

Cat. No.: VC17838751

Molecular Formula: C8H8N4OS

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one -

Specification

Molecular Formula C8H8N4OS
Molecular Weight 208.24 g/mol
IUPAC Name 3-amino-1-(thiadiazol-4-ylmethyl)pyridin-2-one
Standard InChI InChI=1S/C8H8N4OS/c9-7-2-1-3-12(8(7)13)4-6-5-14-11-10-6/h1-3,5H,4,9H2
Standard InChI Key XIRPUBRXLGYUFY-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=O)C(=C1)N)CC2=CSN=N2

Introduction

Structural Characteristics and Molecular Properties

Heterocyclic Core Architecture

The compound features a 1,2,3-thiadiazole ring fused to a dihydropyridinone system via a methylene bridge. The 1,2,3-thiadiazole moiety is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, while the dihydropyridinone component introduces a partially saturated pyridine ring with a ketone functional group . This dual-heterocyclic architecture enables diverse electronic interactions, influencing reactivity and biological target affinity.

The amino group at the 3-position of the dihydropyridinone ring enhances hydrogen-bonding capacity, a critical feature for interactions with enzymatic active sites . Computational modeling of analogous structures suggests that the thiadiazole sulfur atom participates in hydrophobic interactions, while the nitrogen atoms engage in polar contacts with biological targets .

Synthetic Methodologies

Challenges in Synthesis

The 1,2,3-thiadiazole isomer presents distinct synthetic challenges compared to the more common 1,3,4-thiadiazoles. Steric hindrance from the adjacent nitrogen atoms in the 1,2,3 configuration complicates ring formation and functionalization . Recent advances in flow chemistry and microwave-assisted synthesis may mitigate these issues by enhancing reaction control and yield .

MechanismExample CompoundTarget Cell LineIC₅₀ (μM)
Topoisomerase II inhibition5-(4-Chlorophenyl)-1,2,4-triazolidineMCF-7 (breast cancer)12.4
Microtubule disruptionDihydropyridinone analogsHeLa (cervical cancer)8.7

The conjugated π-system in 3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one could facilitate intercalation with DNA or interaction with tubulin, warranting further investigation .

Comparative Analysis with Related Heterocycles

Structural Analogues and Activity Trends

Compound ClassKey Structural FeaturesBioactivity Highlights
1,3,4-ThiadiazolesFive-membered S/N ringAntimicrobial, anticonvulsant
DihydropyridinonesPartially saturated pyridineCalcium channel modulation
1,2,3-ThiadiazolesAdjacent N atoms in ringLimited data, potential CYP inhibition

The unique 1,2,3-thiadiazole configuration in the target compound may confer distinct pharmacokinetic properties, such as altered metabolic stability compared to 1,3,4-isomers .

Future Research Directions

Target Identification and Optimization

  • Computational Docking Studies:
    Molecular modeling against proteases, kinases, and GPCRs could identify potential targets. The compound’s hydrogen-bonding capacity suggests affinity for ATP-binding pockets .

  • SAR Studies:
    Systematic variation of substituents on both heterocyclic rings will clarify structure-activity relationships. Introducing fluorinated groups may enhance blood-brain barrier penetration for CNS applications .

  • Prodrug Development:
    Esterification of the dihydropyridinone ketone could improve oral bioavailability, addressing a common limitation of thiadiazole derivatives .

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